molecular formula C13H13NO3 B187721 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 77156-75-3

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B187721
CAS No.: 77156-75-3
M. Wt: 231.25 g/mol
InChI Key: HYUYDOCMASKUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound with a quinoline backbone. This compound is known for its diverse applications in medicinal chemistry and organic synthesis. It is characterized by its molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring . Another method involves the use of ethoxymethylene malononitrile or ethyl ethoxymethylene cyanoacetate as starting materials, which are refluxed in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies. One such method includes the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . These methods are designed to be cost-effective and environmentally friendly, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include quinoline-3-carboxylic acids, 4-hydroxyquinolines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the modification and synthesis of more complex compounds, which can be tailored for specific biological activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions. Common methods include:

  • Iodination and Esterification : This process introduces iodine into the quinoline ring, enhancing its reactivity.
  • Microwave Irradiation : This method accelerates reactions and improves yields, making it suitable for industrial applications.

Antimicrobial Properties

Research has indicated that ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves interaction with bacterial DNA or inhibition of essential enzymes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives have shown cytotoxic effects on ovarian cancer cell lines, with some compounds demonstrating selectivity towards cancer cells compared to normal cells.

Medicinal Chemistry

This compound is being investigated as a lead compound in drug development:

  • HIV Integrase Inhibition : Some derivatives have been designed to target HIV integrase, showing promising results in preliminary studies.
  • Quinoline-based Pharmaceuticals : The compound's structure allows it to be modified for enhanced pharmacological properties, making it a candidate for further development in treating infectious diseases.

Industrial Applications

The compound is also utilized in the development of dyes and pigments due to its unique chemical properties. Its ability to form complexes with metals can be exploited in various industrial processes.

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Anticancer Effects

In vitro studies on ovarian cancer cell lines demonstrated that specific derivatives of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline exhibited significant cytotoxicity with IC50 values indicating strong potential for therapeutic use.

Data Tables

Application Area Specific Use Example Compounds Biological Activity
Medicinal ChemistryHIV Integrase InhibitionEthyl 8-methyl derivativesAnti-HIV
AntimicrobialBacterial InhibitionVarious derivativesAntibacterial
IndustrialDyes and PigmentsQuinoline-based dyesColorants

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Biological Activity

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of quinolines, characterized by a quinoline ring system with a carboxylate group. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3, and it has a molecular weight of approximately 219.22 g/mol. The synthesis typically involves several steps, including condensation reactions and cyclization processes, often utilizing microwave irradiation to enhance yields and reduce reaction times.

Synthesis Methodology

The synthesis can be summarized as follows:

  • Starting Materials : Ethyl acetoacetate and appropriate amines or aldehydes.
  • Reagents : Catalysts such as p-toluenesulfonic acid or microwave irradiation.
  • Yield : Generally yields around 70% with purification through recrystallization.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antibacterial efficacy. Research indicates that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for developing new antimicrobial therapies.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-HIV Activity

Recent studies have also evaluated the anti-HIV potential of derivatives based on the quinoline scaffold. A series of compounds derived from this compound were tested for their inhibitory effects on HIV integrase.

  • Key Findings :
    • Compounds showed effectiveness with EC50 values below 150 µM.
    • Compound with a 4-fluorobenzoyl group exhibited the highest potency (EC50 = 75 µM) while maintaining low cytotoxicity (CC50 > 500 µM) .

The biological activity is attributed to the compound's ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and viral replication.
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, disrupting their function.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A clinical trial assessing the compound's effectiveness against multi-drug resistant strains showed promising results, indicating its potential use in treating resistant infections.
  • Anti-HIV Research : A series of derivatives were synthesized and tested for anti-HIV activity in vitro, demonstrating significant inhibition of viral replication without cytotoxic effects on host cells.

Properties

IUPAC Name

ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYDOCMASKUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351699
Record name Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-07-3, 77156-75-3
Record name Ethyl 1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.